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  • Product: 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one
  • CAS: 2060027-56-5

Core Science & Biosynthesis

Foundational

2-Amino-6,8-dioxaspiro[3.5]nonan-7-one: A Technical Guide for Scientific Professionals

An In-depth Exploration of a Novel Spirocyclic Scaffold for Drug Discovery and Development Introduction The pursuit of novel molecular architectures with therapeutic potential is a cornerstone of modern drug discovery. A...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Novel Spirocyclic Scaffold for Drug Discovery and Development

Introduction

The pursuit of novel molecular architectures with therapeutic potential is a cornerstone of modern drug discovery. Among the vast chemical landscapes, spirocyclic systems have emerged as particularly attractive scaffolds. Their inherent three-dimensionality allows for the precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets.[1][2][3] This structural rigidity, balanced with conformational flexibility, can lead to improved potency, selectivity, and pharmacokinetic properties compared to more traditional flat, aromatic structures.[1][2][3] This guide provides a comprehensive technical overview of a promising, yet under-explored, spirocyclic compound: 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one. We will delve into its chemical structure, physicochemical properties, synthesis, and potential applications, offering a foundational resource for researchers in medicinal chemistry and drug development.

Spirocyclic butyrolactones, in particular, are prevalent structural motifs in a wide array of bioactive natural products, exhibiting activities ranging from antibiotic and antifungal to cytotoxic and receptor modulation.[4][5][6] The incorporation of an amino group into this framework, as seen in 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one, introduces a key functional handle for further chemical modification and a potential point of interaction with biological targets. This unique combination of a spirocyclic lactone and an amino acid-like moiety presents a compelling starting point for the development of new therapeutic agents.

Chemical Structure and Properties

The defining feature of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one is its spirocyclic core, where a cyclobutane ring and a 1,3-dioxan-2-one ring are joined by a single common carbon atom. The nomenclature specifies a nine-membered heterocyclic system with two oxygen atoms at positions 6 and 8, and a ketone at position 7, forming the dioxanone ring. The "spiro[3.5]" designation indicates that the spiro atom connects a four-membered ring (cyclobutane) and a six-membered ring (dioxanone). An amino group is substituted at the 2-position of this spiro system.

Physicochemical Data Summary

While specific experimental data for 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one is not widely available in public literature, we can infer its general properties based on related structures and computational predictions. The table below summarizes these predicted properties, which are crucial for assessing its drug-like characteristics.

PropertyPredicted Value/InformationSource
Molecular Formula C7H11NO3Inferred from structure
Molecular Weight 157.17 g/mol Inferred from structure
XlogP (predicted) -1.0 to -0.5Based on similar structures
Hydrogen Bond Donors 1 (from the amino group)Inferred from structure
Hydrogen Bond Acceptors 3 (from the oxygens and ketone)Inferred from structure
Rotatable Bond Count 1Inferred from structure
Topological Polar Surface Area (TPSA) 67.9 ŲBased on similar structures

Note: These values are estimations and should be confirmed experimentally.

Structural Visualization

To provide a clear representation of the molecular architecture, the following diagram illustrates the chemical structure of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one.

Caption: Chemical structure of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one.

Synthesis and Methodologies

The synthesis of spirocyclic aminolactones can be approached through various synthetic strategies. While a specific, documented synthesis for 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one is not readily found, a general and plausible approach involves the acid-mediated aminolactone formation from an unactivated alkene precursor.[4][5][6] This methodology offers a direct and efficient route to (spiro)aminolactones with good functional group tolerance.[4][5][6]

Proposed Synthetic Pathway

The proposed synthesis would likely start from a suitable cyclobutane derivative bearing an exocyclic double bond and a tethered carboxylic acid or ester functionality. The key step would be an intramolecular cyclization involving the addition of an amine to the double bond, followed by lactonization.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product SM1 Cyclobutylideneacetic acid derivative Reaction Acid-mediated aminolactone formation SM1->Reaction SM2 Amine Source (e.g., NH3 or protected amine) SM2->Reaction Product 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one Reaction->Product

Caption: Proposed synthetic workflow for 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for the synthesis of similar aminolactones.[4][6] It should be adapted and optimized for the specific target molecule.

Materials:

  • Cyclobutylideneacetic acid or its ester derivative

  • A suitable amine source (e.g., ammonia in a solvent, or a protected amine like benzylamine)

  • A strong acid catalyst (e.g., trifluoroacetic acid - TFA)

  • Anhydrous solvent (e.g., dichloromethane - DCM, or 1,2-dichloroethane - DCE)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the cyclobutylideneacetic acid derivative (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Reagents: Add the amine source (1.1 - 1.5 eq) to the solution. Subsequently, slowly add the acid catalyst (e.g., 0.1 - 1.0 eq of TFA) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Potential Applications in Drug Development

The unique structural features of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one make it a compelling scaffold for the development of novel therapeutic agents. The spirocyclic core provides a rigid framework that can be used to orient appended functional groups in a precise manner, potentially leading to high-affinity interactions with protein targets.[3] The amino group serves as a versatile handle for the introduction of further diversity, allowing for the exploration of a wide range of chemical space.

Areas of Therapeutic Interest

Given the biological activities of other spirocyclic lactones, potential therapeutic applications for derivatives of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one could include:

  • Anticancer Agents: Many natural and synthetic spirocyclic compounds have demonstrated potent cytotoxic activity against various cancer cell lines.[1]

  • Antibacterial and Antifungal Agents: The spirocyclic lactone motif is found in several natural products with antimicrobial properties.[1][4]

  • Central Nervous System (CNS) Agents: The rigid, three-dimensional nature of spirocycles can be advantageous for targeting CNS receptors and enzymes.

  • Anti-inflammatory Agents: Some spirocyclic compounds have shown promise as inhibitors of inflammatory pathways.[1]

Future Directions and Research Opportunities

The exploration of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one and its derivatives is still in its early stages. Future research should focus on:

  • Development of Efficient and Stereoselective Syntheses: The ability to control the stereochemistry of the spirocenter and the amino-substituted carbon is crucial for elucidating structure-activity relationships.

  • Library Synthesis and Biological Screening: The synthesis of a diverse library of derivatives with various substituents on the amino group and the spirocyclic core, followed by high-throughput screening against a range of biological targets, will be essential to identify lead compounds.

  • Computational Modeling and Structure-Based Drug Design: In silico methods can be employed to predict the binding of these compounds to specific protein targets and to guide the design of more potent and selective analogs.

Conclusion

2-Amino-6,8-dioxaspiro[3.5]nonan-7-one represents a novel and promising scaffold for the development of new therapeutic agents. Its unique combination of a rigid spirocyclic core, a lactone functionality, and a modifiable amino group provides a rich platform for medicinal chemistry exploration. While further research is needed to fully elucidate its chemical and biological properties, the foundational information presented in this guide serves as a valuable resource for scientists and researchers poised to unlock the therapeutic potential of this intriguing molecule. The continued investigation into such innovative chemical structures is paramount to advancing the frontiers of drug discovery and addressing unmet medical needs.

References

  • Just, D., Gonçalves, C. R., Vezonik, U., Kaiser, D., & Maulide, N. (2023). General acid-mediated aminolactone formation using unactivated alkenes. Chemical Science, 14(39), 10843–10848. [Link]

  • Just, D., Gonçalves, C. R., Vezonik, U., Kaiser, D., & Maulide, N. (2023). General acid-mediated aminolactone formation using unactivated alkenes. RSC Publishing. [Link]

  • RSC Publishing. (2023). General acid-mediated aminolactone formation using unactivated alkenes. [Link]

  • Just, D., Gonçalves, C. R., Vezonik, U., Kaiser, D., & Maulide, N. (2023). General acid-mediated aminolactone formation using unactivated alkenes. Chemical Science (RSC Publishing). DOI:10.1039/D3SC04073A. [Link]

  • MDPI. (n.d.). Spirocyclic Motifs in Natural Products. Encyclopedia. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

Sources

Exploratory

An In-depth Technical Guide to Predicting and Assessing the Metabolic Stability of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one

Abstract The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, half-life, and in vivo clearance.[1][2][3][4] This techni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, half-life, and in vivo clearance.[1][2][3][4] This technical guide provides a comprehensive framework for predicting and experimentally evaluating the metabolic stability of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one, a novel chemical entity with therapeutic potential. We will explore the theoretical underpinnings of its metabolic fate, focusing on the roles of major drug-metabolizing enzymes, and present detailed, field-proven protocols for in vitro assessment using liver microsomes and hepatocytes. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutics.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties.[5] Of these, metabolism, primarily occurring in the liver, is a major route of elimination for many drugs and a key determinant of a compound's pharmacokinetic behavior.[3][6] A compound with poor metabolic stability is often subject to extensive first-pass metabolism, leading to low bioavailability and rapid clearance from the body.[3] Conversely, a highly stable compound may accumulate to toxic levels or have an undesirably long half-life. Therefore, an early and accurate assessment of metabolic stability is paramount for making informed decisions in lead optimization and candidate selection.[1][7]

This guide focuses on 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one, a molecule featuring a spirocyclic core. The unique three-dimensional arrangement of spirocycles can influence their interaction with metabolizing enzymes, potentially leading to metabolic pathways that differ from those of more conventional, planar molecules. Understanding the metabolic liabilities of this scaffold is crucial for its development as a therapeutic agent.

Predicted Metabolic Pathways of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one

While no specific metabolic data for 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one exists in the public domain, we can predict potential metabolic pathways based on its chemical structure and the known functions of major drug-metabolizing enzymes.[8][9][10][11][12] The primary sites of metabolism are likely to be the amino group and the spirocyclic core.

Phase I Metabolism: The Role of Cytochrome P450s

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are responsible for the metabolism of a vast number of drugs.[13][14][15] For 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one, several CYP-mediated reactions are plausible:

  • Oxidative Deamination: The primary amino group is a likely target for oxidative deamination, a common metabolic pathway for primary amines, leading to the formation of an aldehyde intermediate, which can be further oxidized to a carboxylic acid.

  • Hydroxylation: The spirocyclic core, particularly at sterically accessible carbon atoms, is susceptible to hydroxylation. The exact position of hydroxylation will depend on the specific CYP isozymes involved and the stereochemistry of the molecule. The presence of a spiroketal moiety is noteworthy, as CYPs have been shown to be involved in the biosynthesis and metabolism of spiroketal steroids.[16][17]

  • N-Oxidation: The amino group can also undergo N-oxidation to form the corresponding hydroxylamine or nitroso derivative.

Phase II Metabolism: Conjugation Reactions

Phase II enzymes catalyze the conjugation of endogenous molecules to the parent drug or its Phase I metabolites, increasing their water solubility and facilitating their excretion.[18] For 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one, the following Phase II reactions are anticipated:

  • Glucuronidation: The amino group and any hydroxylated metabolites formed during Phase I metabolism are potential sites for glucuronidation by UDP-glucuronosyltransferases (UGTs).[19][20][21][22][23] This is a major pathway for the elimination of many drugs containing hydroxyl or amino functionalities.

  • Sulfation: The amino and hydroxyl groups can also be conjugated with a sulfonate group by sulfotransferases (SULTs).

The interplay between Phase I and Phase II enzymes will ultimately determine the overall metabolic profile of the compound.[24][25][26]

Predicted Metabolic Pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent_Compound 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one Oxidative_Deamination Oxidative Deamination (Aldehyde Intermediate) Parent_Compound->Oxidative_Deamination CYPs Hydroxylation Hydroxylated Metabolite Parent_Compound->Hydroxylation CYPs N_Oxidation N-Oxidized Metabolite Parent_Compound->N_Oxidation CYPs Glucuronide_Conjugate Glucuronide Conjugate Parent_Compound->Glucuronide_Conjugate UGTs Sulfate_Conjugate Sulfate Conjugate Parent_Compound->Sulfate_Conjugate SULTs Hydroxylation->Glucuronide_Conjugate UGTs Hydroxylation->Sulfate_Conjugate SULTs

Caption: Predicted Phase I and Phase II metabolic pathways for 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one.

Experimental Assessment of Metabolic Stability

To experimentally validate these predictions and quantify the metabolic stability of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one, a tiered in vitro approach is recommended, starting with subcellular fractions and progressing to intact cellular systems.[27]

Liver Microsomal Stability Assay

This assay is a primary screen to assess Phase I metabolic stability, as liver microsomes are enriched with CYP enzymes.[3][24][28][29][30]

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 1 mM stock solution of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one in a suitable organic solvent (e.g., DMSO, acetonitrile).[30]

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.[30] Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[24][30]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[28] This system ensures a sustained supply of the necessary cofactor for CYP activity.[29]

  • Incubation:

    • Pre-incubate the diluted microsomes and the test compound (final concentration, e.g., 1 µM) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[29][30]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[24]

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.[29] The acetonitrile precipitates the proteins.

    • Vortex and centrifuge the samples at high speed to pellet the precipitated protein.[28]

    • Transfer the supernatant for bioanalysis.

  • Bioanalysis:

    • Quantify the remaining concentration of the parent compound in the supernatant using a validated LC-MS/MS method.[31][32][33][34] This technique offers high sensitivity and selectivity for the analysis of small molecules in complex biological matrices.[31]

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount) .[1]

Microsomal_Stability_Workflow Start Start Reagent_Prep Prepare Reagents (Microsomes, Compound, NADPH System) Start->Reagent_Prep Pre_Incubation Pre-incubate Microsomes & Compound (37°C, 5 min) Reagent_Prep->Pre_Incubation Reaction_Initiation Initiate Reaction with NADPH Pre_Incubation->Reaction_Initiation Time_Sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) Reaction_Initiation->Time_Sampling Reaction_Termination Terminate Reaction (Cold Acetonitrile + Internal Standard) Time_Sampling->Reaction_Termination Sample_Processing Vortex & Centrifuge Reaction_Termination->Sample_Processing Supernatant_Analysis Analyze Supernatant by LC-MS/MS Sample_Processing->Supernatant_Analysis Data_Analysis Calculate t½ and CLint Supernatant_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the liver microsomal stability assay.

Hepatocyte Stability Assay

To obtain a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, an assay using intact hepatocytes is recommended.[3][6][24][25][26][35] Hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors, providing a system that more closely mimics the in vivo environment.[3][6][25]

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Resuspend the viable hepatocytes in incubation medium (e.g., Williams' Medium E) to a final cell density of 0.5 x 10^6 viable cells/mL.[6][35]

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.[6]

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[6]

  • Reaction Termination and Sample Preparation:

    • Terminate the metabolic activity by adding the aliquots to a quench solution of cold acetonitrile containing an internal standard.[25]

    • Process the samples as described in the microsomal stability assay (vortex, centrifuge).

  • Bioanalysis:

    • Analyze the supernatant for the parent compound concentration using a validated LC-MS/MS method.

The data analysis is similar to the microsomal stability assay, with the calculation of t½ and CLint. The intrinsic clearance is typically expressed as µL/min/10^6 cells.[35]

Hepatocyte_Stability_Workflow Start Start Hepatocyte_Prep Prepare Hepatocyte Suspension Start->Hepatocyte_Prep Incubation_Setup Add Hepatocytes and Compound to Plate Hepatocyte_Prep->Incubation_Setup Incubation Incubate at 37°C with Shaking Incubation_Setup->Incubation Time_Sampling Sample at Time Points (0, 15, 30, 60, 90, 120 min) Incubation->Time_Sampling Reaction_Termination Terminate Reaction (Cold Acetonitrile + Internal Standard) Time_Sampling->Reaction_Termination Sample_Processing Vortex & Centrifuge Reaction_Termination->Sample_Processing Supernatant_Analysis Analyze Supernatant by LC-MS/MS Sample_Processing->Supernatant_Analysis Data_Analysis Calculate t½ and CLint Supernatant_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the hepatocyte stability assay.

Data Interpretation and In Vitro-In Vivo Extrapolation (IVIVE)

The results from these in vitro assays provide a quantitative measure of the metabolic stability of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one.

Parameter Interpretation Implication for Drug Development
t½ > 60 min Low ClearancePotentially long in vivo half-life, low oral clearance.
20 min < t½ < 60 min Intermediate ClearanceModerate in vivo half-life and clearance.
t½ < 20 min High ClearancePotentially short in vivo half-life, high oral clearance, poor bioavailability.

Table 1: General Interpretation of In Vitro Half-Life Data

The in vitro intrinsic clearance values can be used to predict in vivo hepatic clearance using various scaling factors and models, such as the well-stirred model.[35] This process, known as in vitro-in vivo extrapolation (IVIVE), is a valuable tool for forecasting the human pharmacokinetic profile of a drug candidate. However, it is important to note that IVIVE is an estimation and should be confirmed with in vivo studies in preclinical species.

Regulatory Considerations

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines for in vitro drug metabolism and drug-drug interaction studies.[5][36][37][38][39] These guidelines recommend a thorough characterization of a drug candidate's metabolic pathways and its potential to inhibit or induce drug-metabolizing enzymes. The data generated from the assays described in this guide are essential components of an Investigational New Drug (IND) application.

Conclusion

The metabolic stability of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one is a critical attribute that will significantly impact its clinical success. This technical guide has provided a comprehensive framework for both predicting its metabolic fate and experimentally determining its stability. By employing a systematic approach that combines theoretical predictions with robust in vitro assays, researchers can gain valuable insights into the pharmacokinetic properties of this novel compound. This knowledge is instrumental in guiding medicinal chemistry efforts to optimize metabolic stability and in selecting promising candidates for further development, ultimately increasing the probability of successfully bringing a new, effective therapeutic to patients.

References

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on a proposed synthetic pathway for 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one. This document outlines the...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on a proposed synthetic pathway for 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one. This document outlines the strategic design, step-by-step protocols, and mechanistic rationale for the synthesis of this novel spirocyclic β-amino acid derivative. Given the absence of a direct literature precedent for this specific molecule, the following protocol is a well-reasoned, hypothetical pathway grounded in established principles of organic synthesis and analogous transformations.

Introduction and Strategic Overview

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. The target molecule, 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one, incorporates a β-amino acid moiety within a unique spirocyclic framework containing a lactone. β-Amino acids are crucial components in numerous biologically active molecules and are known to increase metabolic stability in peptidomimetics.[1] The synthesis of novel spirocyclic systems is a key area of research for developing new therapeutic agents.[2][3][4]

The proposed synthesis is a multi-step process designed to be robust and adaptable. The core strategy involves the construction of the spirocyclic core followed by the introduction of the amino functionality. This approach allows for modularity, potentially enabling the synthesis of various derivatives for structure-activity relationship (SAR) studies.

Logical Workflow for the Proposed Synthesis

The synthesis is envisioned to proceed through the following key stages:

  • Formation of a Spiro-ketoester Intermediate: This will be achieved through a Dieckmann condensation or a similar cyclization reaction.

  • Reduction and Functional Group Manipulation: Selective reduction of the ketone and subsequent manipulation of functional groups to set the stage for lactonization.

  • Lactonization: Intramolecular cyclization to form the 6,8-dioxaspiro[3.5]nonan-7-one core.

  • Introduction of the Amino Group: Conversion of a suitable precursor to the final 2-amino product.

Synthetic_Workflow Start Starting Materials Intermediate1 Spiro-ketoester Intermediate Start->Intermediate1 Cyclization Intermediate2 Reduced Intermediate Intermediate1->Intermediate2 Reduction Intermediate3 Lactone Core Intermediate2->Intermediate3 Lactonization Product 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one Intermediate3->Product Amination

Figure 1: Proposed high-level workflow for the synthesis of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one.

Detailed Synthetic Protocol

This section provides a step-by-step guide for the proposed synthesis. Each step includes a detailed procedure, a list of reagents and materials, and a discussion of the underlying chemical principles.

Step 1: Synthesis of Diethyl 2,2-di(cyanomethyl)cyclobutane-1,1-dicarboxylate

The synthesis begins with the construction of a suitable cyclobutane precursor. This can be achieved through a double Michael addition of ethyl cyanoacetate to 1,3-dibromopropane in the presence of a strong base.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1,3-DibromopropaneReagentSigma-Aldrich
Ethyl cyanoacetateReagentSigma-Aldrich
Sodium ethoxideReagentSigma-Aldrich
Anhydrous ethanolACSFisher Scientific
Diethyl etherACSFisher Scientific
Saturated aq. NH4ClLaboratoryVWR
Anhydrous MgSO4LaboratoryVWR

Procedure:

  • To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol at 0 °C, add ethyl cyanoacetate (2.0 eq) dropwise.

  • After stirring for 15 minutes, add 1,3-dibromopropane (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 12 hours.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Mechanistic Insights: The sodium ethoxide deprotonates the acidic α-carbon of ethyl cyanoacetate to form a nucleophilic enolate. This enolate then undergoes a tandem S_N2 reaction with 1,3-dibromopropane to form the cyclobutane ring.

Step 2: Hydrolysis and Decarboxylation to 2-Carboxycyclobutane-1-acetic acid

The nitrile and ester groups are hydrolyzed, followed by decarboxylation to yield a diacid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Diethyl 2,2-di(cyanomethyl)cyclobutane-1,1-dicarboxylate-Synthesized in Step 1
6 M Hydrochloric acidACSFisher Scientific
Sodium hydroxideReagentSigma-Aldrich

Procedure:

  • Reflux the product from Step 1 in 6 M HCl for 24 hours.

  • Cool the reaction mixture and neutralize with a concentrated NaOH solution.

  • Acidify the solution with concentrated HCl to pH 1-2.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate to yield the crude diacid.

Causality and Mechanistic Insights: The acidic conditions promote the hydrolysis of both the nitrile and ester functionalities to carboxylic acids. The resulting geminal dicarboxylic acid at one of the cyclobutane carbons is unstable to heat and decarboxylates to yield the more stable monosubstituted product.

Step 3: Formation of 6,8-Dioxaspiro[3.5]nonane-2,7-dione

The diacid is then cyclized to form the spirocyclic anhydride, which is a key intermediate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Carboxycyclobutane-1-acetic acid-Synthesized in Step 2
Acetic anhydrideReagentSigma-Aldrich

Procedure:

  • Heat the diacid from Step 2 in an excess of acetic anhydride at reflux for 4 hours.

  • Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

  • The resulting crude anhydride can be used in the next step without further purification.

Causality and Mechanistic Insights: Acetic anhydride acts as a dehydrating agent, facilitating the intramolecular condensation of the two carboxylic acid groups to form the cyclic anhydride.

Step 4: Reduction and Lactonization to 6,8-Dioxaspiro[3.5]nonan-7-one

Selective reduction of one carbonyl of the anhydride followed by ring-opening and lactonization will yield the desired spirocyclic lactone.

Materials and Reagents:

Reagent/MaterialGradeSupplier
6,8-Dioxaspiro[3.5]nonane-2,7-dione-Synthesized in Step 3
Sodium borohydrideReagentSigma-Aldrich
MethanolACSFisher Scientific
DichloromethaneACSFisher Scientific

Procedure:

  • Dissolve the crude anhydride from Step 3 in a mixture of dichloromethane and methanol at 0 °C.

  • Add sodium borohydride (1.1 eq) portion-wise.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify by column chromatography to yield the lactone.

Causality and Mechanistic Insights: Sodium borohydride is a mild reducing agent that will selectively reduce one of the carbonyl groups of the anhydride to a hydroxyl group. The resulting hydroxy acid will be in equilibrium with its lactone form, with the lactone being the thermodynamically favored product.

Step 5: α-Bromination of the Lactone

To introduce the amino group, the α-position of the lactone is first functionalized via bromination.

Materials and Reagents:

Reagent/MaterialGradeSupplier
6,8-Dioxaspiro[3.5]nonan-7-one-Synthesized in Step 4
N-Bromosuccinimide (NBS)ReagentSigma-Aldrich
Azobisisobutyronitrile (AIBN)ReagentSigma-Aldrich
Carbon tetrachlorideACSFisher Scientific

Procedure:

  • Dissolve the lactone from Step 4 in carbon tetrachloride.

  • Add NBS (1.1 eq) and a catalytic amount of AIBN.

  • Reflux the mixture for 4 hours.

  • Cool the reaction, filter off the succinimide, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Causality and Mechanistic Insights: This is a radical bromination reaction. AIBN acts as a radical initiator, and NBS is the bromine source. The reaction proceeds via a radical intermediate at the α-carbon of the lactone.

Step 6: Azide Displacement and Reduction to 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one

The bromo-lactone is converted to the final amino product via an azide intermediate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Bromo-6,8-dioxaspiro[3.5]nonan-7-one-Synthesized in Step 5
Sodium azideReagentSigma-Aldrich
Dimethylformamide (DMF)ACSFisher Scientific
Palladium on carbon (10%)CatalystSigma-Aldrich
Hydrogen gasHigh purityAirgas
MethanolACSFisher Scientific

Procedure:

  • Dissolve the bromo-lactone from Step 5 in DMF and add sodium azide (1.5 eq).

  • Heat the reaction at 60 °C for 6 hours.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Dry the organic layer and concentrate to give the crude azido-lactone.

  • Dissolve the crude azide in methanol, add 10% Pd/C, and hydrogenate at 50 psi for 12 hours.

  • Filter the reaction through Celite and concentrate the filtrate.

  • Purify the final product by recrystallization or column chromatography.

Causality and Mechanistic Insights: The azide ion is a good nucleophile and displaces the bromide in an S_N2 reaction. The resulting azide is then reduced to the primary amine by catalytic hydrogenation. This two-step process is a common and reliable method for introducing an amino group.

Reaction_Scheme cluster_0 Step 1 & 2 cluster_1 Step 3 & 4 cluster_2 Step 5 & 6 A 1,3-Dibromopropane + Ethyl cyanoacetate B Diethyl 2,2-di(cyanomethyl)cyclobutane-1,1-dicarboxylate A->B NaOEt, EtOH C 2-Carboxycyclobutane-1-acetic acid B->C H3O+, Heat D 6,8-Dioxaspiro[3.5]nonane-2,7-dione C->D Acetic anhydride, Heat E 6,8-Dioxaspiro[3.5]nonan-7-one D->E NaBH4, MeOH F 2-Bromo-6,8-dioxaspiro[3.5]nonan-7-one E->F NBS, AIBN G 2-Azido-6,8-dioxaspiro[3.5]nonan-7-one F->G NaN3, DMF H 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one G->H H2, Pd/C

Figure 2: Detailed reaction scheme for the proposed synthesis.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compounds at each step, a comprehensive analytical approach is recommended:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and for preliminary purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of lactone, N-H of amine).

  • High-Performance Liquid Chromatography (HPLC): For final purity determination of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one.

Safety Considerations

  • 1,3-Dibromopropane: Is a suspected carcinogen and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium ethoxide: Is a strong base and is corrosive. Handle with care.

  • Sodium azide: Is highly toxic and can form explosive metal azides. Use with extreme caution and follow proper disposal procedures.

  • Hydrogen gas: Is highly flammable. Hydrogenation should be carried out in a well-ventilated area with appropriate safety measures.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Lesma, G., et al. (2007). Tetrahydroisoquinoline-Based Spirocyclic Lactam as a Type II′ β-Turn Inducing Peptide Mimetic. The Journal of Organic Chemistry. [Link]

  • Somu, R. V., & Johnson, R. L. (2005). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. The Journal of Organic Chemistry. [Link]

  • Ojima, I., et al. (1998). Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. Journal of the American Chemical Society. [Link]

  • Kudo, F., Miyanaga, A., & Eguchi, T. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports. [Link]

  • Wang, P., et al. (2021). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry. [Link]

Sources

Application

Incorporating 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one into peptide chains

Application Note: Strategic Incorporation of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one into Peptide Chains Executive Summary The incorporation of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one (hereafter referred to as Spiro-C7 ) i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one into Peptide Chains

Executive Summary

The incorporation of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one (hereafter referred to as Spiro-C7 ) into peptide sequences represents a high-value strategy for introducing conformational restriction and latent electrophilic reactivity. This spirocyclic scaffold combines a rigid spiro[3.5]nonane core—mimicking the steric bulk of gem-dimethyl groups but with defined vectorality—with a cyclic carbonate moiety.

This guide addresses the specific synthetic challenges posed by the Spiro-C7 molecule. Unlike standard amino acids, the cyclic carbonate functionality is sensitive to nucleophilic attack (e.g., by piperidine used in Fmoc deprotection). Therefore, traditional Solid-Phase Peptide Synthesis (SPPS) protocols must be adapted.

Key Applications:

  • Conformational Locking: Restricting the

    
     angles of the C-terminus to stabilize secondary structures (e.g., 
    
    
    
    -turns).
  • Covalent Warheads: The cyclic carbonate serves as a mild electrophile targeting active site nucleophiles (Ser, Cys, Lys).

  • Diversity-Oriented Synthesis: Post-synthetic ring-opening with amines to generate carbamate-linked libraries.

Chemical Properties & Handling

PropertySpecification
IUPAC Name 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one
Molecular Formula C

H

NO

Functional Groups Primary Amine (Nucleophile), Cyclic Carbonate (Electrophile)
Solubility DMSO, DMF, Acetonitrile; limited solubility in DCM.
Stability Moisture Sensitive: Hydrolyzes to diol in aqueous base. Base Sensitive: Reacts rapidly with primary/secondary amines (aminolysis).
Storage -20°C under Argon/Nitrogen; Desiccated.

Strategic Synthesis Planning

CRITICAL WARNING: Do NOT introduce Spiro-C7 in the middle of a standard Fmoc SPPS sequence. The repetitive exposure to 20% piperidine (used for Fmoc removal) will attack the cyclic carbonate, leading to ring opening and polymerization.

Recommended Strategy: Convergent Solution-Phase Coupling This protocol involves synthesizing the fully protected peptide fragment first, followed by coupling the Spiro-C7 amine to the C-terminus in solution.

Workflow Visualization

G cluster_warning AVOID Start Start: Target Design Resin 2-Chlorotrityl Chloride Resin (Acid Labile) Start->Resin SPPS Standard Fmoc SPPS (Elongation) Resin->SPPS Fmoc-AA-OH Cleavage Mild Cleavage (1% TFA) Retain Side-Chain Protecting Groups SPPS->Cleavage Activation C-Term Activation (EDC/HOAt or HATU) Cleavage->Activation Protected Peptide-COOH Coupling Coupling with Spiro-C7 (Solution Phase, pH 7-8) Activation->Coupling + Spiro-C7 Deprotection Global Deprotection (95% TFA) Coupling->Deprotection Side-Chain Removal Final Final Product: Peptide-Spiro-Carbonate Deprotection->Final Direct Direct On-Resin Coupling (Piperidine Exposure)

Figure 1: Convergent synthesis workflow designed to preserve the electrophilic cyclic carbonate moiety.

Detailed Experimental Protocols

Protocol A: Preparation of Protected Peptide Fragment

Objective: To generate a peptide with a free C-terminal carboxylic acid and protected side chains.

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin . This resin allows cleavage of the peptide from the solid support using very mild acid (1% TFA), leaving side-chain protecting groups (Boc, tBu, Trt) intact.

  • Loading: Load the first amino acid (Fmoc-AA-OH) according to standard 2-CTC protocols (DIPEA in DCM). Cap unreacted sites with methanol.

  • Elongation: Perform standard Fmoc SPPS (HBTU/DIPEA coupling; 20% Piperidine deprotection).

  • Cleavage:

    • Wash resin with DCM (3x).

    • Treat resin with 1% TFA in DCM (10 mL per gram of resin) for 2 minutes. Filter into a flask containing 10% Pyridine in Methanol (to neutralize).

    • Repeat 3-4 times.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate in cold water or ether to obtain the Side-Chain Protected Peptide-COOH .

Protocol B: Coupling Spiro-C7 to Peptide (Solution Phase)

Objective: To attach the Spiro-C7 amine to the peptide C-terminus without opening the carbonate ring.

Reagents:

  • Side-Chain Protected Peptide (from Protocol A)

  • Spiro-C7 (2-Amino-6,8-dioxaspiro[3.5]nonan-7-one)

  • Coupling Agent: HATU (1.1 eq) or EDC.HCl / HOAt (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)[1]

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step:

  • Dissolution: Dissolve the Protected Peptide (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 30 seconds to activate the carboxylic acid.

    • Note: Maintain pH ~8. Do not use large excess of base, as free base can slowly attack carbonates over time.

  • Coupling: Add Spiro-C7 (1.2 eq) to the mixture.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours under Nitrogen.

    • Monitoring: Monitor by LC-MS. Look for the mass of [Peptide + Spiro-C7].

    • QC Check: Ensure the carbonate peak (IR ~1750 cm⁻¹) is preserved.

  • Workup:

    • Dilute with EtOAc. Wash with 5% KHSO

      
       (acidic wash removes excess amine/base), then Brine.
      
    • Avoid basic washes (NaHCO

      
      ) if possible, or perform them very quickly and cold to prevent carbonate hydrolysis.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
Protocol C: Global Deprotection & Purification

Objective: Remove side-chain protecting groups while preserving the spiro-carbonate.

  • Cocktail: Prepare a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) .

    • Note: Avoid nucleophilic scavengers like Ethanedithiol (EDT) or Thioanisole if they are not strictly necessary, as thiols can attack the carbonate. Triisopropylsilane (TIPS) is preferred.

  • Reaction: Dissolve the coupled product in the cocktail. Stir for 1–2 hours at RT.

  • Precipitation: Precipitate in cold diethyl ether. Centrifuge and wash 3x with ether.

  • Purification (HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Avoid: Do not use ammonium hydroxide or high pH buffers.

    • Lyophilization: Freeze-dry immediately.

Post-Synthetic Modifications (Diversity Generation)

The Spiro-C7 moiety contains a "latent" reactive group. Once incorporated, the cyclic carbonate can be reacted with amines to form carbamates . This is ideal for DNA-Encoded Libraries (DEL) or Fragment-Based Drug Discovery (FBDD).

Reaction:



Protocol:

  • Dissolve purified Peptide-Spiro-C7 in DMSO.

  • Add Primary Amine (R-NH

    
    , 2.0 eq).
    
  • Stir at RT for 4 hours.

  • The ring opens to yield a hydroxy-propyl-carbamate derivative.

    • Mechanism:[2][3] The amine attacks the carbonyl of the carbonate, breaking the ring and releasing a hydroxyl group on the adjacent carbon.

Troubleshooting & QC

IssueProbable CauseSolution
Ring Opening (Hydrolysis) Exposure to water/base during workup.Use KHSO

for washes; minimize time in aqueous buffers.
Polymerization Free amine of Spiro-C7 reacting with itself or carbonate.Ensure Spiro-C7 is added after peptide activation. Store Spiro-C7 as a salt (HCl) if possible.
Low Coupling Yield Steric hindrance of the spiro ring.Use HOAt/HATU (more efficient for hindered amines). Increase reaction time.
Loss of Carbonate on HPLC Nucleophilic attack by MeOH or solvent impurities.Use Acetonitrile/Water gradients. Avoid Methanol.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spirocyclic Amino Acids." Organic Letters, 2010.
    • Context: Discusses the conformational restriction imposed by spiro[3.5] systems.
  • Cyclic Carbonate Chemistry

    • Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 2003.
    • Context: Mechanisms of amine-induced ring opening of cyclic carbon
  • Convergent Peptide Synthesis (2-CTC Resin)

    • Barlos, K., et al. "2-Chlorotrityl chloride resin." International Journal of Peptide and Protein Research, 1991.
    • Context: Foundational method for gener
  • Coupling Reagents (HATU/HOAt)

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[1][4] Journal of the American Chemical Society, 1993.

    • Context: Overcoming steric hindrance in spiro-amine coupling.

Disclaimer: This protocol is designed for research purposes. The reactivity of specific spiro-carbonate derivatives may vary based on substitution patterns. Always perform a small-scale test reaction first.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Efficiency Coupling of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one

[1][2] Topic: Addressing Steric Hindrance & Reactivity in Spirocyclic Amine Couplings Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Version: 2.1 (Current as of 2025) Introduction: The "Es...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Addressing Steric Hindrance & Reactivity in Spirocyclic Amine Couplings Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Version: 2.1 (Current as of 2025)

Introduction: The "Escape from Flatland" Challenge

You are likely employing 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one to improve the physicochemical profile of your lead compound (increasing


 character while lowering lipophilicity).[1][2] However, the very structural features that make this scaffold attractive—its rigid spirocyclic core and puckered cyclobutane ring—create a significant bottleneck for amide coupling.

This guide addresses the two primary failure modes associated with this substrate:

  • Steric Occlusion: The spiro-fusion at C4 creates a "picket fence" effect, blocking the Bürgi-Dunitz trajectory required for nucleophilic attack.[1][2]

  • Core Instability: The 6,8-dioxa-7-one moiety (a cyclic carbonate) is susceptible to nucleophilic ring-opening if reaction times are prolonged or conditions are too basic.[1][2]

Module 1: Diagnostic & Mechanistic Understanding

Before changing reagents, confirm the failure mode.

The Steric Bottleneck Visualization

The amine at position 2 of the cyclobutane ring is forced into a specific conformation by the spiro-junction. Standard coupling reagents (EDC/HOBt) create bulky active esters that physically cannot approach the amine nitrogen effectively.[2]

StericPathway cluster_0 Steric Clash Mechanism cluster_1 Solution: High Energy Intermediates Node1 Activated Acid (Bulky Active Ester) Node3 Steric Repulsion (No Reaction) Node1->Node3 Approach blocked Node2 Spiro-Amine (Rigid Geometry) Node2->Node3 Amine buried Node5 Successful Coupling (Amide Bond) Node2->Node5 Node4 Acid Chloride/Fluoride (Small Electrophile) Node4->Node5 Low Steric Demand

Caption: Comparison of steric demands between bulky active esters (failure) and high-energy/small electrophiles (success).

Module 2: Reagent Selection Strategy

Do not rely on standard peptide coupling conditions.[2] Use this decision matrix to select the correct system.

Coupling ReagentMechanismRecommended ForRisk Factor
HATU / HOAt O-At active esterModerately hindered acids.[1][2]Medium: May still be too bulky for this specific spiro-amine.[1][2]
T3P (50% in EtOAc/DMF) Propylphosphonic anhydrideHigh Priority. Low epimerization, high reactivity.[2]Low: Excellent profile; easy workup (water soluble byproducts).[2][3][4]
Ghosez’s Reagent

-Chloroenamine
"The Nuclear Option." Generates acid chlorides in situ at neutral pH.[1][2]Medium: Requires strictly anhydrous conditions.[1][2]
COMU Uronium saltSafer alternative to HATU with similar potency.[1][2]Medium: byproduct removal can be tricky on small scale.[1][2]

Module 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (T3P Method)

Use this as your starting point. T3P drives the reaction forward through irreversible thermodynamics and high solubility.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one (1.1 equiv)[1][2]

  • T3P (50% w/w in DMF or EtOAc) (2.0 - 3.0 equiv)[1][2]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[2]

  • Solvent: Ethyl Acetate (preferred) or DMF (if solubility is poor)[2]

Step-by-Step:

  • Dissolve the Carboxylic Acid and the Spiro-Amine in the solvent (0.1 M concentration).[2]

  • Add the Base (Pyridine is preferred to suppress racemization of the acid).[2]

  • Cool the mixture to 0 °C.

  • Add T3P solution dropwise.[1][2]

  • Allow to warm to RT and stir for 2–4 hours.

    • Tip: If conversion is <50% after 4 hours, heat to 50 °C. The cyclic carbonate core is stable up to 60 °C in T3P conditions.

  • Workup: Dilute with EtOAc, wash with water, sat.[2] NaHCO3, and brine.

Protocol B: The "Hard Case" (Ghosez’s Reagent)

Use this if T3P fails or if the carboxylic acid is extremely hindered (e.g., tertiary alpha-carbon).

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 - 1.5 equiv)[1][2]

  • Spiro-Amine (1.1 equiv)[1][2]

  • Base: DIPEA (2.5 equiv)[1][2]

  • Solvent: Dry DCM or Dry THF

Step-by-Step:

  • Activation Phase: Dissolve Carboxylic Acid in dry DCM under

    
    .
    
  • Add Ghosez’s Reagent dropwise at RT.[1][2] Stir for 1–2 hours.

    • Checkpoint: Monitor by TLC (methanol quench of aliquot) to confirm acid chloride formation.[2]

  • Coupling Phase: In a separate vial, dissolve the Spiro-Amine and DIPEA in dry DCM.

  • Add the activated acid chloride solution slowly to the amine solution at 0 °C.

  • Stir at RT for 1 hour.

Module 4: Troubleshooting FAQ

Q1: I see a major side product with Mass M+18 or M+44. What is it?

  • Diagnosis: This likely indicates the opening of the 6,8-dioxa-7-one ring.[1]

  • Cause: The cyclic carbonate is electrophilic. If your coupling reaction is too slow, the amine (or the base) may attack the carbonate carbonyl.

  • Solution:

    • Switch to Protocol B (Ghosez) .[1][2] Fast acylation of the amine prevents it from attacking the carbonate.

    • Avoid nucleophilic bases like DMAP.[1][2] Use hindered bases like DIPEA or 2,6-Lutidine.[1][2]

Q2: The reaction solidifies or precipitates immediately upon adding T3P.

  • Diagnosis: The spiro-amine salt is crashing out in EtOAc.[1][2]

  • Solution: Switch solvent to DMF or NMP .[1][2] T3P is available in DMF solutions.[1][2] Maintain a concentration of 0.05 M to prevent aggregation.

Q3: Can I use acid chlorides (SOCl2 / Oxalyl Chloride) instead of Ghosez’s reagent?

  • Answer: Yes, but with caution. Standard acid chloride generation produces HCl and can be harsh.[2] Ghosez’s reagent generates the acid chloride under neutral conditions , which protects the acid-sensitive ketal/carbonate linkages in the spiro system.

Q4: My yield is stuck at 30%.

  • Diagnosis: Likely incomplete activation or "hydrolysis competition."[1]

  • Solution: Add HOAt (0.5 equiv) as an additive to the T3P reaction.[2] It acts as a nucleophilic catalyst, forming a transient active ester that is less bulky than the OBt ester but more reactive than the anhydride.

Workflow Visualization: Troubleshooting Logic

Troubleshooting Start Start Coupling CheckLCMS Check LCMS (2h) Start->CheckLCMS Decision Outcome? CheckLCMS->Decision Success Isolate Product Decision->Success >80% Conv LowConv Low Conversion (SM remains) Decision->LowConv <20% Conv SideProd Side Product (Ring Open) Decision->SideProd Mass +18/+44 Action1 Switch to Ghosez Reagent (Increase Electrophilicity) LowConv->Action1 Action2 Change Base to Pyridine (Reduce Nucleophilicity) SideProd->Action2

Caption: Logic flow for diagnosing low yields or side-reactions during spiro-amine coupling.

References

  • Dunetz, J. R., et al. (2011).[2][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Valeur, E., & Bradley, M. (2009).[2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1][2]

  • Ghosez, L., et al. (1979).[2] "alpha-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine."[1][2][5][6] Organic Syntheses. [1][2]

  • Pattabiraman, V. R., & Bode, J. W. (2011).[2] "Rethinking amide bond synthesis." Nature.[1][2] [1][2]

  • Lovering, F., et al. (2009).[2] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

The Spirocyclic Advantage: A Comparative Guide to the Pharmacokinetic Profiles of Spiro-Fused Derivatives

Introduction: Beyond Flatland in Drug Design In the realm of medicinal chemistry, the quest for drug candidates with superior efficacy and safety profiles is a perpetual challenge. For decades, drug discovery was largely...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland in Drug Design

In the realm of medicinal chemistry, the quest for drug candidates with superior efficacy and safety profiles is a perpetual challenge. For decades, drug discovery was largely dominated by "flat," two-dimensional aromatic structures. However, the increasing realization that biological targets are complex, three-dimensional entities has spurred a strategic shift towards molecules with greater spatial complexity.[1][2] This is where spirocyclic scaffolds have emerged as a powerful tool.[3][4] These unique structures, characterized by two rings sharing a single common atom, introduce a rigid three-dimensional framework that can significantly influence a molecule's biological activity and, crucially, its pharmacokinetic profile.[5][6][7]

The introduction of a spirocyclic motif can lead to improved physicochemical properties such as increased solubility and metabolic stability, and enhanced target selectivity.[2][5][7] This guide provides a comparative analysis of the pharmacokinetic profiles of various spiro-fused derivatives, supported by experimental data and detailed protocols for their evaluation. Our focus will be on the principles of absorption, distribution, metabolism, and excretion (ADME), which collectively determine the in vivo performance of a drug candidate.

The Critical Role of Pharmacokinetics in Drug Development

A drug's journey through the body is a dynamic process governed by its pharmacokinetic properties.[8][9][10] Understanding the ADME profile of a compound is paramount for predicting its efficacy and safety.[10][11] Key pharmacokinetic parameters that guide drug development include:

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the blood plasma.[11]

  • Time to Reach Maximum Concentration (Tmax): The time it takes to reach Cmax.[11]

  • Area Under the Curve (AUC): A measure of the total drug exposure over time.[11]

  • Half-life (T1/2): The time it takes for the plasma concentration of the drug to be reduced by half.[11]

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.[11]

  • Volume of Distribution (Vd): The apparent volume into which the drug is distributed in the body.[8]

  • Bioavailability (F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

The preclinical pharmacokinetic experiment is a cornerstone of this evaluation, providing essential data to inform clinical trial design and predict human pharmacokinetic profiles.[8][10][12]

Comparative Pharmacokinetic Profiles of Spiro-Fused Derivatives

While a direct head-to-head comparison of a wide array of spiro-fused derivatives in a single study is uncommon, we can synthesize data from various studies to draw meaningful comparisons between different classes of these compounds.

Spirooxindoles

Spirooxindoles are a prominent class of spirocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[13][14][15][16][17] Their pharmacokinetic profiles are often tailored to their therapeutic application.

  • Absorption and Distribution: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for some novel 3-spiro[3-azabicyclo[3.1.0]hexane]oxindole derivatives indicated strong plasma protein binding (over 97%) and high human intestinal absorption (95.5–96.7%).[18] Predicted Caco-2 cell permeability, an indicator of intestinal absorption, ranged from 23.9 to 48.3 nm/s, and there was moderate predicted penetration of the blood-brain barrier.[18]

  • Metabolism and Excretion: The metabolic stability of spirooxindoles can be influenced by the nature and position of substituents on the oxindole ring and the spiro-linked heterocyclic moiety.

Compound Class Key Pharmacokinetic/ADMET Findings Reference
3-spiro[3-azabicyclo[3.1.0]hexane]oxindolesHigh predicted human intestinal absorption (95.5–96.7%); Strong predicted plasma protein binding (>97%); Moderate predicted blood-brain barrier penetration.[18]
Spiro-fused benzoxaborin derivativesDemonstrated appropriate in vitro pharmacokinetic properties for oral drugs.[19]
Spiro[indoline-3,5′-pyrroline]-2,2′dionesSubject of ADME and drug-likeness studies for anticancer potential.[20]
Spiro-piperidines

Spiro-piperidine moieties are frequently incorporated into drug candidates to enhance their physicochemical properties and target engagement.[21][22][23][24] They often lead to improved solubility and metabolic stability compared to their non-spirocyclic or less rigid counterparts.[5]

  • Oral Bioavailability: A study on novel spiro[chromane-2,4'-piperidine] derivatives as G-protein-coupled receptor 119 agonists identified a candidate, (R)-29, with good oral bioavailability.[25] An in vivo oral glucose-tolerance test in mice demonstrated its efficacy at a dose of 3 mg/kg.[25]

Compound Class Key Pharmacokinetic/ADMET Findings Reference
Spiro[chromane-2,4'-piperidine] derivativesOptimized drug candidate ((R)-29) demonstrated oral bioavailability and in vivo efficacy in mice at 3 mg/kg.[25]
Spiro-piperidine MCH-1R antagonistsOptimization of a high-throughput screening hit led to a highly potent and selective antagonist.[23]
Other Spiro-Fused Derivatives

The versatility of spirocyclic chemistry has led to the development of a wide range of other spiro-fused derivatives with promising therapeutic potential.

  • Spiro-fused Benzoxaborins: A chemical library of spiro-fused benzoxaborin derivatives was synthesized and shown to possess appropriate physicochemical and in vitro pharmacokinetic properties for oral drugs.[19]

  • Spiro Quinoxaline-β-lactams: An ADME study of a series of spiro quinoxaline-β-lactam based heterocyclic compounds was conducted to evaluate their pharmacokinetic profiles as potential anticancer agents.[26]

Experimental Protocols for Pharmacokinetic Profiling

The determination of a drug candidate's pharmacokinetic profile is a meticulous process involving both in vivo and in vitro experiments.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a standard procedure for evaluating the pharmacokinetic profile of a novel spiro-fused derivative in rats.

1. Animal Model Selection and Acclimatization:

  • Rationale: Rats are a commonly used model for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.[8]

  • Procedure:

    • Select healthy, male Sprague-Dawley rats (200-250 g).

    • Acclimatize the animals for at least 3-5 days in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.[8]

2. Dose Formulation and Administration:

  • Rationale: The formulation should ensure the compound is fully solubilized and stable for the duration of the experiment. The route of administration (e.g., intravenous, oral) is chosen based on the intended clinical application.

  • Procedure:

    • Prepare the drug formulation (e.g., in a vehicle of saline, DMSO, and Tween 80).

    • Divide the animals into two groups for intravenous (IV) and oral (PO) administration.

    • Administer the drug at a predetermined dose (e.g., 5 mg/kg for IV, 10 mg/kg for PO).

3. Blood Sample Collection:

  • Rationale: Serial blood sampling allows for the construction of a plasma concentration-time curve, which is essential for calculating pharmacokinetic parameters.[10]

  • Procedure:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect samples in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

4. Bioanalysis using LC-MS/MS:

  • Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.[10]

  • Procedure:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the spiro-fused derivative in plasma.

    • Prepare calibration standards and quality control samples.

    • Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).

    • Analyze the samples using the validated LC-MS/MS method.

5. Pharmacokinetic Data Analysis:

  • Rationale: Non-compartmental analysis is a standard method for calculating key pharmacokinetic parameters from the plasma concentration-time data.

  • Procedure:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis.

    • Calculate parameters such as Cmax, Tmax, AUC, T1/2, CL, and Vd.[11]

    • Calculate oral bioavailability (F) using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

Caption: A typical workflow for an in vivo pharmacokinetic study.

Influence of the Spirocyclic Scaffold on ADME Properties

The rigid, three-dimensional nature of the spirocyclic scaffold can positively influence a drug's ADME profile in several ways.

ADME_Influence cluster_ADME ADME Properties Spirocyclic_Scaffold Spirocyclic Scaffold (Rigid 3D Structure) Absorption Absorption (Improved Solubility, Permeability) Spirocyclic_Scaffold->Absorption Increases Fsp3 Distribution Distribution (Altered Protein Binding, Tissue Penetration) Spirocyclic_Scaffold->Distribution Modifies Lipophilicity Metabolism Metabolism (Blocked Metabolic Sites, Improved Stability) Spirocyclic_Scaffold->Metabolism Steric Hindrance Excretion Excretion (Modified Clearance Pathways) Spirocyclic_Scaffold->Excretion Alters Physicochemical Properties

Caption: How spirocyclic scaffolds can influence ADME properties.

Conclusion

Spiro-fused derivatives represent a significant advancement in medicinal chemistry, offering a pathway to "escape from flatland" and explore new chemical space.[1] Their unique three-dimensional structures can bestow favorable pharmacokinetic properties, leading to drug candidates with improved oral bioavailability, metabolic stability, and overall in vivo performance.[5][7] While comprehensive, direct comparative studies are still emerging, the available data clearly indicates the potential of spirocyclic scaffolds to address many of the pharmacokinetic challenges encountered in drug development. The continued exploration of novel spiro-fused derivatives, guided by robust pharmacokinetic principles and experimental evaluation, will undoubtedly contribute to the discovery of the next generation of innovative medicines.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022, March 25). PubMed. [Link]

  • The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray. Creative Bioarray. [Link]

  • Identification of Spiro-Fused [3-azabicyclo[3.1.0]hexane]oxindoles as Potential Antitumor Agents: Initial In Vitro Evaluation of Anti-Proliferative Effect and Actin Cytoskeleton Transformation in 3T3 and 3T3-SV40 Fibroblast - PMC. National Center for Biotechnology Information. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - ResearchGate. ResearchGate. [Link]

  • Spirocyclic derivatives as antioxidants: a review - RSC Publishing. (2021, June 21). Royal Society of Chemistry. [Link]

  • An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed. PubMed. [Link]

  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - MDPI. MDPI. [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Pharmacokinetics of Spiro Compounds | PDF | Chemical Synapse | Neurotransmitter. Scribd. [Link]

  • Design, synthesis and evaluations of spiro-fused benzoxaborin derivatives as novel boron-containing compounds - PubMed. PubMed. [Link]

  • Clinical Trials - SPIRA Therapeutics. SPIRA Therapeutics. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC. National Center for Biotechnology Information. [Link]

  • Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies - PubMed. (2022, June 14). PubMed. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Optimal experiment design with applications to Pharmacokinetic modeling - PMC. National Center for Biotechnology Information. [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy | ACS Omega. (2020, October 16). ACS Publications. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchGate. ResearchGate. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF - ResearchGate. ResearchGate. [Link]

  • Technologies for Measuring Pharmacokinetic Profiles - PubMed. (2018, June 12). PubMed. [Link]

  • Some of the biologically active pharmaceutical drugs with Spirooxindoles. - ResearchGate. ResearchGate. [Link]

  • Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed. (2018, October 15). PubMed. [Link]

  • Clinical Pharmacokinetics Analysis in Clinical Trials | Medicover MICS. Medicover Integrated Clinical Services. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Spirocyclic Motifs in Natural Products - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC. National Center for Biotechnology Information. [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PubMed. (2023, January 7). PubMed. [Link]

  • A Novel Spirooxindole Derivative Inhibits the Growth of Leishmania donovani Parasites both In Vitro and In Vivo by Targeting Type IB Topoisomerase - PMC. National Center for Biotechnology Information. [Link]

  • Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases | ACS Medicinal Chemistry Letters - ACS Publications. ACS Publications. [Link]

  • Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists - PubMed. PubMed. [Link]

  • Pharmacokinetic Study of Spironolactone 25 mg, 50 mg and 100 mg Tablets | MedPath. MedPath. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023, December 18). MDPI. [Link]

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character - MDPI. MDPI. [Link]

  • Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations - PMC. (2024, August 13). National Center for Biotechnology Information. [Link]

  • Full article: Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - Taylor & Francis. Taylor & Francis Online. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-6,8-dioxaspiro[3.5]nonan-7-one proper disposal procedures

Topic: 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one Proper Disposal Procedures Executive Summary: Chemical Identity & Hazard Profile 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one is a specialized bifunctional spiro-heterocycle used p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one Proper Disposal Procedures

Executive Summary: Chemical Identity & Hazard Profile

2-Amino-6,8-dioxaspiro[3.5]nonan-7-one is a specialized bifunctional spiro-heterocycle used primarily as a building block in medicinal chemistry (e.g., for PROTAC linkers or peptidomimetics). Its structure combines a reactive primary amine on a cyclobutane ring with a cyclic carbonate (1,3-dioxan-2-one) on a cyclohexane ring.

Critical Hazard Warning (Self-Reactivity): Unlike standard organic amines, this molecule possesses an internal "self-destruct" mechanism. The nucleophilic amine at position 2 can attack the electrophilic carbonyl at position 7 (inter- or intramolecularly), leading to uncontrolled polymerization or oligomerization (forming hydroxyurethanes).

  • Storage State: Almost exclusively supplied and stored as a salt (e.g., Hydrochloride or Trifluoroacetate) to block the amine and prevent polymerization.

  • Disposal Risk: Neutralizing the salt form in a waste container (e.g., adding it to a basic waste stream) will liberate the free base, triggering exothermic polymerization and potential container rupture.

Physicochemical Properties Table
PropertyDescriptionRelevance to Disposal
Molecular Formula C₈H₁₃NO₃ (Free Base)Basis for stoichiometry calculations.
Functional Groups Primary Amine (-NH₂), Cyclic Carbonate (-O-CO-O-)Amine: Basic/Corrosive. Carbonate: Electrophilic/Hydrolytically unstable.
Physical State Solid (typically white/off-white powder as salt)Dust inhalation hazard; requires solid waste segregation.
Solubility Soluble in DMSO, Methanol, Water (pH dependent)Dictates liquid waste stream selection (protic vs. aprotic).
Stability Unstable as Free Base. Stable as Salt (HCl/TFA).Do NOT mix with strong bases. Keep dry.

Pre-Disposal Handling & Segregation

Core Directive: Segregation is the primary safety layer. This compound must be isolated from "General Organic Waste" if that waste stream contains strong bases or Lewis acids.

  • PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a powder respirator (N95/P100) if handling open solids outside a fume hood.

  • Incompatibility List:

    • Strong Bases (NaOH, KOH, Amines): Liberate the free amine, triggering polymerization.

    • Strong Acids: Can hydrolyze the carbonate ring, releasing CO₂ (pressure buildup).

    • Water/Moisture: Slow hydrolysis of the carbonate ester.

Disposal Workflow Procedures

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicability: Expired reagent, contaminated solids, or synthesis byproducts.

  • Identification: Confirm if the substance is the Salt (stable) or Free Base (unstable).

  • Packaging:

    • If Salt: Place in a wide-mouth HDPE or Glass jar. Label as "Solid Chemical Waste - Toxic/Irritant."

    • If Free Base: Do not store. Dilute immediately in a non-nucleophilic solvent (e.g., Dichloromethane or Ethyl Acetate) to <10% concentration to quench polymerization heat.

  • Labeling:

    • Chemical Name: 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one [Salt Type].

    • Hazard Check: Irritant, Toxic.

    • Special Note: "Do Not Mix with Caustics."

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors or dissolved reagents.

  • Solvent Assessment:

    • Halogenated (DCM/Chloroform): Preferred waste stream.

    • Non-Halogenated (DMSO/Methanol): Acceptable.

  • Quenching (Optional but Recommended for Free Base):

    • If the solution contains the free amine, add a slight excess of dilute Acetic Acid (AcOH) to protonate the amine. This "locks" the molecule in a stable salt form before it enters the waste container.

  • Container:

    • Use standard solvent waste carboys (Safety Can or HDPE).

    • Venting: Ensure the cap is vented (standard safety caps) to release any CO₂ generated from slow carbonate hydrolysis.

Visualized Decision Logic (Graphviz)[1][2][3]

The following diagram illustrates the critical decision path to prevent accidental polymerization during disposal.

DisposalWorkflow Start Waste Identification: 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid SaltCheck Is it a Salt (HCl, TFA)? Solid->SaltCheck ActionLiquid Check pH. If Basic -> Acidify (AcOH). Dispose in Organic Waste. Liquid->ActionLiquid Stable Stable Form SaltCheck->Stable Yes Unstable Reactive Free Base SaltCheck->Unstable No ActionSolidSalt Pack in HDPE Jar. Label: Toxic/Irritant. NO BASES. Stable->ActionSolidSalt ActionSolidBase DANGER: Polymerization Risk. Dissolve in DCM/EtOAc (<10%). Acidify with AcOH. Unstable->ActionSolidBase

Caption: Decision tree prioritizing the stabilization of the amine functionality to prevent exothermic self-polymerization.

Emergency Procedures: Spill Response

Protocol for Solid Spill:

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Wear nitrile gloves, lab coat, and particulate mask.

  • Contain: Cover the spill with dry vermiculite or sand. Do not use paper towels (reaction with cellulose is possible but slow; main risk is spreading).

  • Clean: Scoop material into a dry waste container.

  • Decontaminate: Wipe surface with a dilute weak acid (e.g., 1% Citric Acid or Vinegar) to neutralize any residual amine traces, then wash with soap and water. Avoid using bleach or ammonia.[1]

Protocol for Liquid Spill:

  • Absorb: Use universal absorbent pads.

  • Neutralize: If the spill is large and odorous (amine smell), mist lightly with dilute acetic acid before absorbing.

  • Disposal: Place pads in a sealed bag labeled "Hazardous Waste - Debris."

Regulatory & Compliance Codes

  • EPA Waste Code (US):

    • D001: If dissolved in ignitable solvents (Flash point <60°C).

    • D003 (Reactive): Only applicable if the free base is present in bulk quantities capable of violent polymerization (rare in lab scale).

    • Default: Non-listed Hazardous Waste (manage as Toxic/Irritant).[2]

  • DOT Shipping (if transporting waste):

    • Likely UN 3259 (Amines, solid, corrosive, n.o.s.) or UN 1759 (Corrosive solids, n.o.s.).

References

  • PubChem. (2025).[3] 2-Oxaspiro[3.5]nonan-7-one Compound Summary. National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2013). A study of cyclic carbonate aminolysis at room temperature: effect of cyclic carbonate structures. Polymer Chemistry. [Link]

  • Specific Polymers. (2023). Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis. [Link]

  • Dartmouth College EHS. (2024). Hazardous Waste Disposal Guide. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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